[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene is an organic compound characterized by the presence of a benzene ring attached to a but-3-ene-1-sulfonyl group and a but-3-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene typically involves the reaction of but-3-ene-1-sulfonyl chloride with but-3-en-1-ylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-3-ene groups can be oxidized to form epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmacophore in drug design.
Industry: Possible applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene is not well-documented. its reactivity can be attributed to the presence of the sulfonyl and but-3-ene groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene: Characterized by the presence of both sulfonyl and but-3-ene groups.
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
401479-40-1 |
---|---|
Molekularformel |
C14H18O2S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
1-but-3-enylsulfonylbut-3-enylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-3-5-12-17(15,16)14(9-4-2)13-10-7-6-8-11-13/h3-4,6-8,10-11,14H,1-2,5,9,12H2 |
InChI-Schlüssel |
GBMBNEGZRDIRMW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCS(=O)(=O)C(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.